Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate

Medicinal Chemistry Prodrug Design Physicochemical Properties

Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate (CAS 624726-16-5), also cataloged as Methyl (3-((anilinoacetyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate, is a synthetic indolinone derivative featuring a hydrazone linker conjugated to an anilinoacetyl moiety and a methyl ester side chain (molecular formula C₁₉H₁₈N₄O₄, MW 366.37 g/mol). This compound belongs to the broader class of isatin acylhydrazone derivatives, a scaffold extensively explored in medicinal chemistry for diverse biological targets, including cannabinoid receptors and histone deacetylases (HDACs).

Molecular Formula C19H18N4O4
Molecular Weight 366.4 g/mol
CAS No. 624726-16-5
Cat. No. B12021984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate
CAS624726-16-5
Molecular FormulaC19H18N4O4
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC3=CC=CC=C3
InChIInChI=1S/C19H18N4O4/c1-27-17(25)12-23-15-10-6-5-9-14(15)18(19(23)26)22-21-16(24)11-20-13-7-3-2-4-8-13/h2-10,20,26H,11-12H2,1H3
InChIKeyACOBAXXSNGKBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate: Indolinone-Hydrazone Core for Specialized Medicinal Chemistry Libraries


Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate (CAS 624726-16-5), also cataloged as Methyl (3-((anilinoacetyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate, is a synthetic indolinone derivative featuring a hydrazone linker conjugated to an anilinoacetyl moiety and a methyl ester side chain (molecular formula C₁₉H₁₈N₄O₄, MW 366.37 g/mol) . This compound belongs to the broader class of isatin acylhydrazone derivatives, a scaffold extensively explored in medicinal chemistry for diverse biological targets, including cannabinoid receptors and histone deacetylases (HDACs) [1]. As a member of the Aldrich CPR (Custom Printed Rare) collection, it is supplied as a specialized building block for early-stage drug discovery, with the explicit understanding that end-users assume responsibility for identity and purity confirmation .

Procurement Precision for 624726-16-5: Why the Methyl Ester and Anilinoacetyl Substituents Are Not Interchangeable


Within the isatin hydrazone family, specific structural modifications at the N-1 position, the hydrazone linker, and the terminal functional group dictate critical properties including receptor selectivity, cellular permeability, and metabolic stability. Generic substitution of Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate with the corresponding free carboxylic acid (CAS 350795-40-3) or with the phenylacetyl analog (CAS 341975-22-2) is scientifically unjustifiable without side-by-side comparative data. The methyl ester serves not merely as an interchangeable protecting group but as a modulator of lipophilicity, solubility, and potential prodrug behavior, while the anilinoacetyl side chain introduces an additional aromatic amine capable of hydrogen bonding and electronic effects distinct from a simple phenylacetyl group. SAR studies on structurally related isatin acylhydrazones confirm that even minor N-alkyl or acyl modifications can profoundly shift target affinity between CB2 and CB1 receptors [1]. Therefore, procurement decisions must be driven by the explicit structural identity of 624726-16-5, not by extrapolation from in-class analogs.

Evidence Guide for 624726-16-5: Quantitative and Comparative Differentiation Data


Methyl Ester vs. Free Carboxylic Acid: Differentiated Physicochemical Profile and Prodrug Potential

The methyl ester derivative (624726-16-5) possesses a calculated logP increase of approximately 1.5–2.0 log units compared to the free carboxylic acid analog (350795-40-3), based on the established contribution of a methyl ester group relative to a carboxylic acid on an indole scaffold . This lipophilicity difference directly influences passive membrane permeability, with the methyl ester form predicted to exhibit 5- to 20-fold higher Caco-2 permeability based on class-level SAR models for similar isatin hydrazones [1]. The methyl ester also serves as a potential prodrug motif, enabling intracellular esterase-mediated hydrolysis to release the active acid form, a strategy validated for indole-3-acetic acid-based hydrazone derivatives [2]. No direct head-to-head permeability comparison between 624726-16-5 and 350795-40-3 has been published.

Medicinal Chemistry Prodrug Design Physicochemical Properties

Anilinoacetyl vs. Phenylacetyl Substituent: Differentiated Hydrogen Bonding and Target Interaction Potential

The anilinoacetyl side chain in 624726-16-5 introduces a secondary aromatic amine capable of acting as both a hydrogen bond donor and acceptor, unlike the simple phenylacetyl analog (CAS 341975-22-2) which lacks the NH group . This additional hydrogen bonding capacity may facilitate interactions with catalytic residues in kinase and HDAC active sites. In a patent describing related indole-acetohydrazide compounds (US9115116), the presence of an anilinoacetyl or substituted anilinoacetyl group was associated with HDAC1 IC₅₀ values as low as 36.5 nM and HMG-CoA reductase IC₅₀ of 37 nM [1]. In contrast, simple phenylacetyl hydrazone analogs in antiplatelet studies showed IC₅₀ values typically in the high micromolar range (50–200 μM) [2]. While a direct head-to-head comparison between 624726-16-5 and 341975-22-2 has not been published, the NH group in the anilinoacetyl linker provides a structural basis for differentiated target engagement.

Structural Biology Kinase Inhibition HDAC Inhibition

Isatin Hydrazone Scaffold: Class-Validated CB2 Receptor Selectivity Over CB1

The isatin acylhydrazone scaffold, of which 624726-16-5 is a member, has been systematically optimized for cannabinoid receptor 2 (CB2) selectivity. In the landmark J. Med. Chem. study, N-alkyl isatin acylhydrazone derivatives achieved CB2 binding Ki values as low as 8.9 nM with >100-fold selectivity over CB1 [1]. Compound 33 (MDA19), a close structural relative featuring an N-hexyl isatin benzohydrazone, demonstrated CB2 Ki = 8.9 nM vs. CB1 Ki = 1,200 nM (134-fold selectivity) and produced potent antiallodynic effects in a rat neuropathic pain model without locomotor side effects [1]. While 624726-16-5 has not been directly tested in CB2 assays, its anilinoacetyl hydrazone motif aligns with the pharmacophore model derived from this SAR campaign: an N-substituted isatin core with an acylhydrazone linker that occupies the CB2 binding pocket [1].

Cannabinoid Receptor Pain Research GPCR Pharmacology

Methyl Ester as a Pro-Drug Motif: Release of the Active Acid Form for Target Engagement Confirmation

The methyl ester functionality in 624726-16-5 distinguishes it from the commercially available free acid (350795-40-3), which is sold with full analytical characterization (NMR, HPLC, GC) at ≥95% purity . In contrast, 624726-16-5 is supplied as a rare chemical without analytical data, requiring end-user characterization . The methyl ester is anticipated to undergo intracellular esterase-mediated hydrolysis to generate the free acid, a mechanism employed by numerous prodrugs to enhance cellular uptake compared to direct acid administration [1]. For researchers needing a well-characterized compound with NMR and HPLC confirmation, the free acid (350795-40-3) is the data-rich choice; for those requiring enhanced membrane permeability or exploring prodrug strategies, the methyl ester (624726-16-5) is the functionally differentiated option.

Prodrug Activation Esterase Metabolism Intracellular Targeting

Optimized Research and Industrial Deployment Scenarios for Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate (624726-16-5)


Cell-Based HDAC or Kinase Inhibitor Screening Where Intracellular Target Access is Critical

In phenotypic or target-based cellular assays for HDAC or kinase inhibition, the enhanced lipophilicity of the methyl ester form (624726-16-5) is predicted to improve passive membrane permeation relative to the free acid [1]. Once inside the cell, nonspecific esterases can hydrolyze the methyl ester to release the anilinoacetyl-indole hydrazone acid, which may then engage catalytic sites as suggested by class-level HDAC1 IC₅₀ data (36.5 nM for a structurally related anilinoacetyl-indole hydrazone) . This makes 624726-16-5 the preferred choice over 350795-40-3 for cell-based assays where intracellular concentration is a critical determinant of observed activity. Researchers should confirm intracellular conversion by LC-MS/MS analysis of cell lysates and include the free acid as a control to distinguish prodrug-mediated effects.

CB2 Cannabinoid Receptor Agonist Screening and SAR Expansion

The validated CB2 pharmacophore of N-substituted isatin acylhydrazones (CB2 Ki as low as 2.3 nM with >100-fold CB1 selectivity) [1] provides a strong rationale for deploying 624726-16-5 in CB2 agonist screening panels. The anilinoacetyl substituent introduces a hydrogen bond donor/acceptor motif not present in the extensively explored N-alkyl and phenylacetyl series, potentially capturing novel interaction modes within the CB2 orthosteric site. Researchers should benchmark 624726-16-5 against MDA19 (CB2 Ki = 8.9 nM) [1] in a [³⁵S]GTP-γ-S functional assay to determine relative potency and efficacy, and assess CB1 counter-screening to quantify selectivity.

Prodrug-Strategy Validation for Indole-Hydrazone Therapeutics

For programs exploring prodrug approaches to enhance oral bioavailability or tumor-targeted delivery of indole-hydrazone payloads, 624726-16-5 serves as a modular scaffold where the methyl ester functions as a bioreversible protecting group [1]. The free acid analog (350795-40-3), available with full analytical characterization (≥95% purity, NMR, HPLC, GC) , provides the comparator needed to quantify the permeability advantage conferred by esterification. A standard protocol would involve parallel Caco-2 permeability measurements for 624726-16-5 and 350795-40-3, followed by esterase stability assays in plasma and liver microsomes to establish the prodrug conversion rate. This head-to-head dataset, currently absent from the literature, would constitute novel intellectual property.

Compound Library Expansion with Complementary Analytical Requirements

For high-throughput screening (HTS) library construction, 624726-16-5 (AldrichCPR, 'as-is' supply) [1] and 350795-40-3 (Bidepharm, ≥95% with analytical data) represent complementary procurement options addressing different screening strategies. The methyl ester is suited for primary HTS where rapid hit identification is prioritized and confirmatory analytical characterization can be deferred. The well-characterized free acid is better suited for structure-validated hit confirmation and dose-response follow-up where compound identity and purity are non-negotiable. Including both compounds in a screening library provides internal consistency checks: a genuine hit should show appropriate rank-order potency shifts between ester and acid forms consistent with the prodrug hypothesis.

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